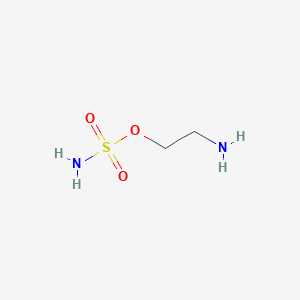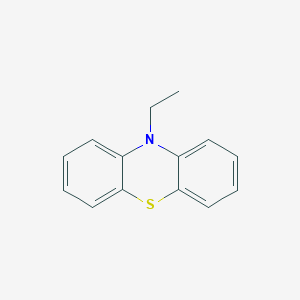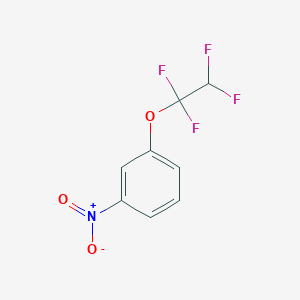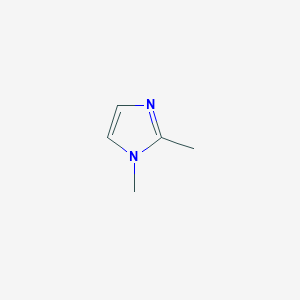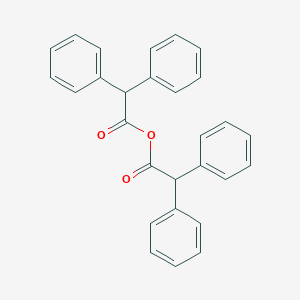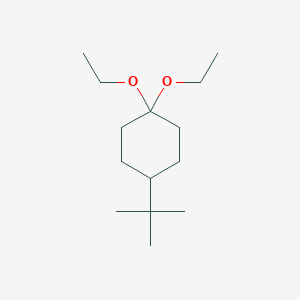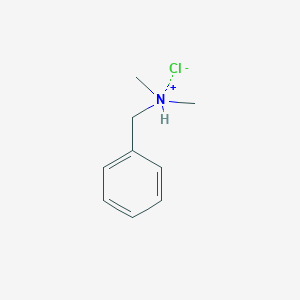
N,N-Dimethylbenzylamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethylbenzylamine hydrochloride is an organic compound with the molecular formula C₉H₁₄ClN. It is a derivative of dimethylbenzylamine, which consists of a benzyl group (C₆H₅CH₂) attached to a dimethylamino functional group (N(CH₃)₂). This compound is commonly used as a catalyst in the formation of polyurethane foams and epoxy resins .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N,N-Dimethylbenzylamine hydrochloride can be synthesized through the Eschweiler-Clarke reaction, which involves the methylation of benzylamine using formic acid and formaldehyde . Another method involves the nucleophilic substitution of benzyl chloride with dimethylamine .
Industrial Production Methods: In industrial settings, dimethylbenzylamine hydrochloride is often produced by the reaction of benzyl chloride with dimethylamine in the presence of a solvent such as toluene. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Analyse Des Réactions Chimiques
Types of Reactions: N,N-Dimethylbenzylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzaldehyde and dimethylamine.
Reduction: It can be reduced to form benzylamine and dimethylamine.
Substitution: It undergoes nucleophilic substitution reactions with alkyl halides to form quaternary ammonium salts.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Alkyl halides like methyl iodide (CH₃I) or ethyl bromide (C₂H₅Br) are used under basic conditions.
Major Products Formed:
Oxidation: Benzaldehyde and dimethylamine.
Reduction: Benzylamine and dimethylamine.
Substitution: Quaternary ammonium salts.
Applications De Recherche Scientifique
N,N-Dimethylbenzylamine hydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
N,N-Dimethylbenzylamine hydrochloride acts as a catalyst by facilitating the formation of reactive intermediates in chemical reactions. Its dimethylamino group enhances nucleophilicity, allowing it to participate in various substitution and addition reactions. The benzyl group provides stability to the molecule, making it an effective catalyst in polymerization reactions .
Comparaison Avec Des Composés Similaires
Benzylamine: Consists of a benzyl group attached to an amino group (NH₂).
Dimethylamine: Consists of two methyl groups attached to an amino group (NH).
Uniqueness: N,N-Dimethylbenzylamine hydrochloride is unique due to its combination of a benzyl group and a dimethylamino group, which provides both stability and high nucleophilicity. This makes it an effective catalyst in various chemical reactions, particularly in the formation of polyurethane foams and epoxy resins .
Propriétés
Numéro CAS |
1875-92-9 |
|---|---|
Formule moléculaire |
C9H14ClN |
Poids moléculaire |
171.67 g/mol |
Nom IUPAC |
N,N-dimethyl-1-phenylmethanamine;hydrochloride |
InChI |
InChI=1S/C9H13N.ClH/c1-10(2)8-9-6-4-3-5-7-9;/h3-7H,8H2,1-2H3;1H |
Clé InChI |
CADWTSSKOVRVJC-UHFFFAOYSA-N |
SMILES |
CN(C)CC1=CC=CC=C1.Cl |
SMILES canonique |
C[NH+](C)CC1=CC=CC=C1.[Cl-] |
Key on ui other cas no. |
1875-92-9 |
Numéros CAS associés |
103-83-3 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


